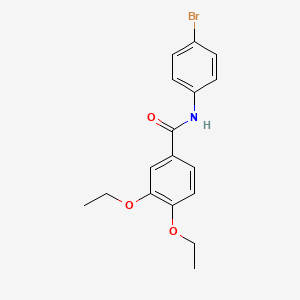

N-(4-bromophenyl)-3,4-diethoxybenzamide

Description

N-(4-bromophenyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and two ethoxy substituents at the 3- and 4-positions of the benzoyl ring. Its molecular formula is C₁₇H₁₈BrNO₃, with a molecular weight of 364.24 g/mol (calculated from ). The compound’s structure is optimized for interactions with biological targets, particularly through hydrogen bonding (amide NH and carbonyl groups) and hydrophobic interactions (bromophenyl and ethoxy moieties) .

Properties

IUPAC Name |

N-(4-bromophenyl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-3-21-15-10-5-12(11-16(15)22-4-2)17(20)19-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXRWQYEGKOFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-diethoxybenzamide can be achieved through the direct condensation of 4-bromoaniline with 3,4-diethoxybenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction can be performed in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), which provides active sites for the synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted benzamides, quinones, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromophenyl)-3,4-diethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes, leading to cell death. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()

- Structural Differences : Replaces ethoxy groups with methoxy groups at positions 3 and 4 and adds a third methoxy at position 4.

- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene, yielding a crystalline structure stabilized by N–H···O hydrogen bonds .

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide ()

- Structural Differences : Features a secondary amide linkage (4-methoxybenzamido) on the benzamide ring.

- Synthesis: Derived from 4-amino-N-(4-bromophenyl)benzamide and acid chlorides under mild conditions (THF, pyridine) .

N-(4-Bromophenyl)quinoline-2-carboxamide ()

- Structural Differences: Replaces the benzoyl ring with a quinoline scaffold.

- Synthesis : Achieved via microwave-assisted amidation, improving reaction efficiency (800 W, 150°C, 2 hours) .

Physicochemical and Pharmacokinetic Properties

*Estimated based on methoxy vs. ethoxy substituent contributions.

Antiproliferative Activity

- Thiophene vs. Furan Derivatives : highlights that thiophene-based amides (e.g., T3–T6) show stronger antiproliferative effects on A431 cells than furan analogues, linked to higher clogP values and optimized hydrophobic interactions .

- Halogen Substitution : Bromine at the para position (as in this compound) enhances activity compared to fluorine or chlorine, likely due to increased van der Waals interactions .

Anti-Inflammatory Activity

Enzyme Inhibition

- Maleimide Derivatives: N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 µM) inhibits monoacylglycerol lipase (MGL), with halogen size (Br vs. I) showing minimal impact on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.